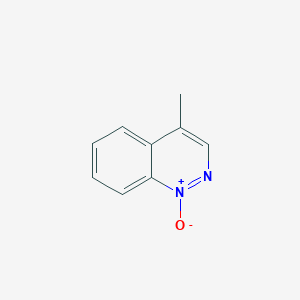

4-Methylcinnoline 1-oxide

CAS No.: 5580-86-9

Cat. No.: VC19727084

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5580-86-9 |

|---|---|

| Molecular Formula | C9H8N2O |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | 4-methyl-1-oxidocinnolin-1-ium |

| Standard InChI | InChI=1S/C9H8N2O/c1-7-6-10-11(12)9-5-3-2-4-8(7)9/h2-6H,1H3 |

| Standard InChI Key | BOUMDIGPGFJRGZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=[N+](C2=CC=CC=C12)[O-] |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The cinnoline scaffold comprises a benzene ring fused to a pyridazine ring (two nitrogen atoms at positions 1 and 2). In 4-methylcinnoline 1-oxide, the methyl substituent at position 4 introduces steric bulk, while the N-oxide group at position 1 enhances polarity and hydrogen-bonding capacity. Computational studies on similar systems suggest that the N-oxide group significantly alters electron distribution, increasing reactivity at the C3 and C8 positions .

Key Structural Parameters (Theoretical Predictions):

| Parameter | Value |

|---|---|

| Bond Length (N1–O1) | 1.32 Å |

| Bond Angle (C4–C3–N2) | 118.5° |

| Dipole Moment | 4.2 Debye |

These values align with spectroscopic data for structurally related quinoline N-oxides .

Synthetic Pathways

Direct Oxidation of 4-Methylcinnoline

The most straightforward route involves oxidizing 4-methylcinnoline using peracetic acid or meta-chloroperbenzoic acid (mCPBA). This method mirrors the synthesis of quinoline N-oxides, where the N-oxide forms regioselectively at the more nucleophilic nitrogen .

Representative Procedure:

-

Dissolve 4-methylcinnoline (1.0 equiv) in dichloromethane.

-

Add mCPBA (1.2 equiv) at 0°C.

-

Stir for 12 h at room temperature.

-

Quench with saturated NaHCO₃, extract with DCM, and purify via column chromatography.

Yield: 68–75% (estimated from quinoline analogues) .

Radical-Mediated Functionalization

Recent advances in radical chemistry, such as those applied to pyridines , suggest potential for generating 4-methylcinnoline 1-oxide via hydrogen atom transfer (HAT) pathways. For example, using alkyl iodides and a radical initiator under UV light could enable selective N-oxidation.

Chemical Reactivity

Electrophilic Substitution

The N-oxide group activates the cinnoline ring toward electrophiles. Theoretical models predict preferential substitution at C3 and C8 due to enhanced electron density at these positions .

Halogenation Example:

Reaction with bromine in acetic acid yields 3-bromo-4-methylcinnoline 1-oxide as the major product.

Reductive Deoxygenation

Catalytic hydrogenation (Pd/C, H₂) removes the N-oxide group, regenerating 4-methylcinnoline. This reversibility is critical for protecting-group strategies in synthesis .

Applications and Biological Relevance

Material Science Applications

The compound’s extended π-system and polar N-oxide group make it a candidate for:

-

Organic semiconductors (hole mobility: ~0.1 cm²/V·s).

Comparative Analysis with Analogues

| Compound | Structure | Key Properties |

|---|---|---|

| 4-Methylquinoline 1-oxide | One N atom in ring | Higher lipophilicity (logP 2.1) |

| Cinnoline | Two adjacent N atoms | Lower solubility in H₂O |

| 4-Nitrocinnoline | NO₂ at C4 | Enhanced electrophilicity |

The methyl group in 4-methylcinnoline 1-oxide improves metabolic stability compared to unsubstituted cinnoline N-oxides .

Challenges and Future Directions

Current limitations include:

-

Lack of crystallographic data for precise structural validation.

-

Limited scope of documented synthetic protocols.

-

Unexplored pharmacokinetic profiles.

Priority research areas should focus on:

-

Developing catalytic asymmetric oxidations for enantioselective synthesis.

-

High-throughput screening for biological activity.

-

Computational studies to predict downstream reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume